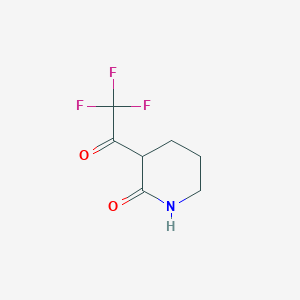

3-(Trifluoroacetyl)piperidin-2-one

Description

Contextual Importance of Trifluoromethylated Lactams and Piperidinones as Synthetic Motifs

Trifluoromethylated lactams are recognized as promising small molecules in the pursuit of effective drugs. nih.gov The incorporation of the CF3 group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net These advantageous properties have spurred the development of numerous synthetic methods to access these valuable compounds. rsc.orgnih.gov Piperidine-based structures, in general, are prevalent in many marketed drugs, highlighting the importance of developing new derivatives. nih.govajchem-a.com

Overview of Research Trajectories for Fluorinated Cyclic Amides

Research in the area of fluorinated cyclic amides has been multifaceted, exploring novel synthetic routes, investigating their unique reactivity, and harnessing them as building blocks for more complex molecules. Synthetic strategies often involve the introduction of the trifluoromethyl group at various stages of the synthesis, utilizing reagents like trifluoroacetic anhydride (B1165640) or other trifluoromethylating agents. acs.org The development of stereoselective methods to control the configuration of the fluorinated stereocenters is a particularly active area of investigation. researchgate.net

The reactivity of fluorinated lactams, especially those with an activating group like the trifluoroacetyl moiety at the 3-position, is of great interest. These β-keto lactam systems possess multiple reactive sites, making them versatile intermediates for a range of chemical transformations. Research trajectories are increasingly focused on leveraging this reactivity for the efficient construction of diverse heterocyclic libraries for drug discovery and materials science. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8F3NO2 |

|---|---|

Molecular Weight |

195.14 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroacetyl)piperidin-2-one |

InChI |

InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h4H,1-3H2,(H,11,13) |

InChI Key |

XSPIMVSFCGDBHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Chemical and Physical Properties of 3 Trifluoroacetyl Piperidin 2 One

Molecular Structure and Conformation

The molecule consists of a six-membered piperidin-2-one ring substituted at the 3-position with a trifluoroacetyl group. The presence of the sp2-hybridized carbonyl carbon and the sp3-hybridized nitrogen and carbons in the ring suggests a non-planar conformation, likely a distorted chair or boat form. The bulky and highly electronegative trifluoroacetyl group at the 3-position is expected to significantly influence the conformational equilibrium. Computational studies on related substituted piperidines have shown a preference for conformations that minimize steric interactions. nih.gov

Physicochemical Properties

The physicochemical properties of this compound can be estimated by comparison with related structures like 1-(trifluoroacetyl)piperidine and δ-valerolactone.

| Property | Estimated Value/Description | Reference |

| Molecular Formula | C7H8F3NO2 | - |

| Molecular Weight | 195.14 g/mol | - |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | frontiersin.org |

| Boiling Point | Expected to be relatively high due to its polarity and molecular weight. For comparison, the boiling point of 1-trifluoroacetyl piperidine (B6355638) is 77 °C at 15 mmHg. | pharmaffiliates.com |

| Density | Expected to be greater than 1 g/mL. The density of 1-trifluoroacetyl piperidine is 1.226 g/mL at 25 °C. | sigmaaldrich.com |

| Solubility | Likely soluble in common organic solvents such as chloroform, ethyl acetate, and ethers. | pharmaffiliates.com |

This table contains estimated values based on analogous compounds.

Mechanistic Investigations and Reactivity Profiles of 3 Trifluoroacetyl Piperidin 2 One

Nucleophilic and Electrophilic Interactions of the Trifluoroacetyl Moiety

The trifluoroacetyl group is a key driver of the molecule's reactivity due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. nih.gov This electronic effect significantly influences the adjacent carbonyl group.

Carbonyl Reactivity and Activation

The carbonyl carbon of the trifluoroacetyl group in 3-(trifluoroacetyl)piperidin-2-one is highly electrophilic. The potent inductive effect of the three fluorine atoms withdraws electron density, making the carbonyl carbon more susceptible to nucleophilic attack. quora.comlibretexts.org This increased reactivity is a general feature of trifluoromethyl-substituted carbonyl compounds. quora.com Activation of the carbonyl group, often by a general acid or a Lewis acid, further enhances its electrophilicity by stabilizing the negative charge that develops on the carbonyl oxygen during a nucleophilic addition. libretexts.org

The reactivity of carbonyl compounds towards nucleophiles is influenced by both electronic and steric factors. libretexts.org While the trifluoroacetyl group electronically activates the carbonyl, the steric hindrance around the carbonyl carbon can also play a role in modulating its reactivity. libretexts.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group itself exhibits distinct reactivity. It is generally stable and considered relatively inert as a functional group. reddit.com However, under specific conditions, it can participate in reactions. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of adjacent C-H bonds, although in the case of this compound, the primary site of reactivity is the carbonyl group.

The carbon-fluorine bonds in the trifluoromethyl group are very strong, making direct nucleophilic substitution at the carbon of the CF3 group challenging. reddit.com However, reactions involving the trifluoromethyl group can occur through various mechanisms, including nucleophilic, electrophilic, and radical pathways, often requiring specific reagents and conditions. umich.edu For instance, nucleophilic trifluoromethylation often involves the generation of the trifluoromethyl anion (CF3⁻) from reagents like trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. wikipedia.orgsemanticscholar.org Electrophilic trifluoromethylation, on the other hand, utilizes reagents that can deliver a "CF3⁺" equivalent. wikipedia.org

Heterocyclic Ring Transformations

The piperidin-2-one ring, a cyclic amide (lactam), can undergo various transformations, including ring-opening, ring-closing, fragmentation, and rearrangement reactions.

Controlled Ring-Opening and Ring-Closing Processes

The amide bond within the piperidin-2-one ring can be cleaved under hydrolytic conditions (acidic or basic) in a ring-opening reaction. The presence of the trifluoroacetyl group can influence the rate of this hydrolysis.

Conversely, ring-closing reactions can be employed in the synthesis of piperidine (B6355638) derivatives. mdpi.com For instance, intramolecular cyclization reactions, such as the Dieckmann condensation, which is an intramolecular Claisen condensation, can be used to form five- or six-membered rings. chadsprep.com Another relevant process is ring-closing metathesis (RCM), a powerful method for the formation of cyclic alkenes. nih.gov

Fragmentation and Rearrangement Pathways

Mass spectrometry studies of related trifluoroacetyl derivatives reveal characteristic fragmentation patterns. researchgate.net A common fragmentation pathway for N-trifluoroacetylated compounds involves α-cleavage relative to the amide nitrogen. researchgate.net The fragmentation of heterocyclic rings can be complex, often influenced by the site of protonation. nih.gov

Rearrangement reactions can also occur under specific conditions. For example, 3-oxoalkanenitriles have been shown to undergo unexpected rearrangement processes. nih.govresearchgate.net While specific rearrangement pathways for this compound are not extensively detailed in the provided context, the potential for such transformations exists given the functionality present in the molecule.

Condensation and Annulation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. labxchange.orglibretexts.org this compound, with its active methylene (B1212753) group adjacent to the trifluoroacetyl carbonyl, has the potential to participate in various condensation reactions.

A prominent example is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound. pearson.com The Claisen condensation is another important carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. chadsprep.com

Annulation reactions, which involve the formation of a new ring, are also a possibility. The Robinson annulation, for instance, is a well-known method that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. pearson.com The trifluoroacetyl group can influence the course of these reactions, for example, by affecting the acidity of the α-protons and the reactivity of the carbonyl group. nih.gov

Reactions with Binucleophiles and Multicomponent Systems

There is no specific information available in scientific literature regarding the reactions of this compound with binucleophiles or its application in multicomponent reaction systems. While multicomponent reactions are a common strategy for synthesizing complex piperidine and piperidinone scaffolds, research detailing the use of this compound as a reactant in such systems has not been found.

Cascade Reactions and Domino Processes

Similarly, there are no published accounts of cascade or domino reactions that are initiated by or involve this compound. Although cascade reactions are a powerful tool for the rapid construction of complex heterocyclic systems, including those related to piperidinones, the specific reactivity of the title compound in this context remains undocumented in the available literature.

Catalytic Reactions Involving this compound

Brønsted Acid Catalysis (e.g., Trifluoroacetic Acid)

No specific studies have been identified that detail the use of Brønsted acids, such as trifluoroacetic acid, to catalyze reactions involving this compound. The general use of Brønsted acids in activating carbonyl compounds and lactams is a fundamental concept in organic chemistry, but specific examples and mechanistic studies for this particular substrate are not available.

Strategic Applications in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

The inherent reactivity of 3-(Trifluoroacetyl)piperidin-2-one makes it an excellent starting material for the synthesis of a wide array of more complex molecular structures. Its utility as a synthetic building block is primarily demonstrated in its capacity to serve as a precursor for intricate heterocyclic systems and its seamless incorporation into diverse molecular architectures.

Precursor for Complex Heterocyclic Scaffolds

The piperidine (B6355638) ring is a prevalent structural motif in many biologically active compounds and natural products. nih.gov The presence of the trifluoroacetyl group at the 3-position of the piperidin-2-one ring provides a reactive handle for a variety of chemical transformations, enabling the construction of complex heterocyclic scaffolds. For instance, the trifluoroacetyl group can participate in condensation reactions with dinucleophiles to form fused heterocyclic systems.

One notable application involves the reaction of 2-(trifluoroacetyl)chromones with 1,2-diamines, which leads to the formation of pyrazines and quinoxalines. urfu.ru While not directly involving this compound, this reaction highlights the synthetic potential of the trifluoroacetyl moiety in building complex heterocyclic structures. The principles of such transformations can be extended to the piperidinone system.

Furthermore, multicomponent assembly processes have been developed to create structurally diverse polyheterocyclic scaffolds that incorporate a 2-arylpiperidine subunit. nih.govnih.gov These methods often involve the in-situ formation of reactive intermediates that undergo subsequent cyclization reactions to generate complex ring systems. nih.gov The strategic placement of functional groups, such as the trifluoroacetyl group, can direct these cyclizations and allow for the introduction of further diversity.

A patent describes a method for preparing trifluoroacetyl-substituted cyclic amines, including piperidines, which are highlighted as important intermediates in new drug development. google.com This underscores the industrial relevance of this class of compounds as precursors to more elaborate heterocyclic structures.

Incorporation into Diverse Molecular Architectures

The versatility of this compound extends to its incorporation into a broad range of molecular architectures beyond complex heterocycles. The trifluoroacetyl group can be modified or can participate in reactions that append new structural motifs to the piperidinone core.

Diversity-oriented synthesis (DOS) strategies have been effectively employed to generate libraries of 2,4,6-trisubstituted piperidines. nih.gov These approaches often utilize modular synthetic routes, allowing for the systematic variation of substituents around the piperidine ring. The principles of DOS can be readily applied to derivatives of this compound to create a wide array of structurally distinct molecules.

The synthesis of fused tricyclic heterocycle piperazine (B1678402) and piperidine derivatives as potential multireceptor atypical antipsychotics further illustrates the incorporation of piperidine-containing building blocks into complex, biologically relevant molecules. nih.gov The unique properties conferred by the trifluoroacetyl group can be leveraged to fine-tune the pharmacological profile of such compounds.

Utility in Functional Group Interconversions and Modifications

The chemical reactivity of this compound also lends itself to a variety of functional group interconversions and modifications. These transformations are crucial for tailoring the properties of molecules and for introducing specific functionalities required for desired biological activities or chemical properties.

Selective Derivatization

The trifluoroacetyl group is a key site for selective derivatization. Its electrophilic nature allows for reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This selective reactivity enables the introduction of diverse functional groups at the 3-position of the piperidinone ring.

For example, the reaction of similar β-keto esters with various reagents can lead to a wide range of derivatives. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of functional group interconversion are well-established in organic chemistry. mit.eduimperial.ac.ukorganic-chemistry.orgvanderbilt.educompoundchem.com These transformations can include reductions, oxidations, and substitution reactions to modify the trifluoroacetyl group into other functionalities.

Applications in Protecting Group Chemistry

The trifluoroacetyl group can also serve as a protecting group for amines. nih.govresearchgate.netorganic-chemistry.org Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org The trifluoroacetyl group is particularly useful due to its stability under certain reaction conditions and its susceptibility to cleavage under specific, often mild, basic conditions. nih.govresearchgate.net

The use of the trifluoroacetyl group as a protecting group for guanidines has been demonstrated, where it is shown to be orthogonal to other common protecting groups like Boc and Cbz. nih.govresearchgate.net This orthogonality allows for selective deprotection, a critical aspect of complex molecule synthesis. N- and O-trifluoroacetylation has been used to protect secondary amines and hydroxyl groups under nitration conditions. researchgate.net The trifluoroacetyl group can be readily removed from the final product by solvolysis under mild conditions. researchgate.net

While the primary focus of the provided information is on the trifluoroacetyl group protecting other functionalities, the trifluoroacetyl moiety on the piperidinone could potentially be removed or modified as part of a deprotection strategy in a larger synthetic scheme.

Contribution to the Generation of Chemical Libraries for Research Purposes

The ability to readily derivatize this compound makes it an excellent scaffold for the generation of chemical libraries. These libraries, which consist of a large number of structurally related compounds, are invaluable tools in drug discovery and chemical biology for the identification of new lead compounds with desired biological activities. nih.gov

The synthesis of combinatorial libraries allows for the rapid exploration of a vast chemical space. nih.gov By systematically varying the substituents on the this compound scaffold, researchers can generate a diverse collection of molecules for high-throughput screening. This approach significantly accelerates the process of identifying compounds with interesting biological profiles.

The development of multicomponent assembly processes that lead to diverse heterocyclic scaffolds is a prime example of how building blocks like this compound can contribute to the generation of chemical libraries. nih.govnih.gov These methods are designed to be efficient and to allow for the introduction of multiple points of diversity in a single synthetic operation.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published studies employing quantum chemical calculations like Density Functional Theory (DFT) to analyze the electronic properties of 3-(Trifluoroacetyl)piperidin-2-one were found. Such studies would typically provide insights into the molecule's geometry, charge distribution, and vibrational frequencies, but this information is not currently available.

Frontier Molecular Orbital Analysis

There is no available research that details the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for understanding a molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule, which would indicate likely sites for nucleophilic and electrophilic attack, have not been reported.

Reaction Mechanism Elucidation

Transition State Analysis and Energy Profiles

A search for computational studies on the reaction mechanisms involving this compound yielded no results. Consequently, information regarding transition state geometries, activation energies, and complete reaction energy profiles for reactions this compound might undergo is not available.

Stereochemical Outcome Prediction

While computational chemistry is a powerful tool for predicting the stereochemical outcomes of reactions, no studies have been published that apply this methodology to this compound. Predicting whether reactions would favor specific stereoisomers requires detailed transition state modeling, which has not been performed or reported for this compound.

Conformational Landscape Analysis of this compound and Derivatives

No dedicated conformational analysis of this compound using computational methods has been documented. A thorough analysis would involve mapping the potential energy surface to identify stable conformers, such as different chair or boat conformations of the piperidinone ring and the rotational orientation of the trifluoroacetyl group. However, such data is absent from the current scientific literature.

Applications in Organic Synthesis

Use as a Synthetic Intermediate

As a trifluoromethylated β-keto lactam, this compound is a versatile intermediate. The presence of two carbonyl groups and an acidic α-proton provides multiple handles for further functionalization. It could be used in the synthesis of various heterocyclic systems through condensation reactions or as a precursor for chiral piperidine (B6355638) derivatives after stereoselective transformations. The general importance of trifluoromethylated piperidines in medicinal chemistry underscores the potential value of this building block. nih.govresearchgate.net

An in-depth exploration of the advanced synthetic methodologies for producing this compound and its related chemical structures reveals a landscape of sophisticated chemical strategies. These methods range from direct functionalization of lactam rings to complex cyclization and multicomponent reactions, each offering unique advantages in the synthesis of this important fluorinated heterocycle.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Trifluoroacetyl)piperidin-2-one in the laboratory?

- Methodological Answer : Synthesis typically involves trifluoroacetylation of piperidin-2-one derivatives. Key steps include:

- Protection of the amine group : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent unwanted side reactions .

- Trifluoroacetyl introduction : React with trifluoroacetic anhydride or chloride under anhydrous conditions, monitored by TLC or HPLC for completion .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : -NMR (δ 4.3–4.5 ppm for piperidinone protons; δ 3.1–3.3 ppm for trifluoroacetyl methylene) and -NMR (δ -75 ppm for CF group) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 224.1) with fragmentation patterns matching computational predictions .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for trifluoroacetylated piperidinones?

- Methodological Answer :

- Parameter Optimization : Systematically vary temperature (0–40°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:2 ratio of piperidinone to trifluoroacetylating agent) to identify optimal conditions .

- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-acylated derivatives or hydrolyzed intermediates) .

- Reproducibility Checks : Cross-validate results using independent synthetic routes (e.g., enzymatic vs. chemical acylation) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for reactions with amines/thiols .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. chloroform) on reaction kinetics using AMBER or GROMACS .

- In Silico Spectroscopy : Predict IR and NMR shifts (via ACD/Labs or ChemAxon) to cross-reference experimental data .

Q. What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life <24 hours suggests susceptibility to esterase-like cleavage .

- Stabilization Strategies :

- Prodrug Design : Mask the trifluoroacetyl group with enzymatically cleavable linkers (e.g., peptide-based) .

- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to reduce aqueous exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.